molecular formula C7H10O3 B15230638 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B15230638
M. Wt: 142.15 g/mol
InChI Key: BSJJLACUCPUTRB-UHFFFAOYSA-N
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Description

2-(2-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic compound featuring a fused oxabicyclohexane core substituted with an acetic acid group at the 6-position. This structure confers unique physicochemical properties, including moderate polarity due to the ether oxygen and carboxylic acid group, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid

InChI

InChI=1S/C7H10O3/c8-6(9)3-5-4-1-2-10-7(4)5/h4-5,7H,1-3H2,(H,8,9)

InChI Key

BSJJLACUCPUTRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, resulting in good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysis and blue LED irradiation can be scaled up with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Similarity Score Molecular Formula Molecular Weight (g/mol) Key References
2-(2-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid 2-oxabicyclo[3.1.0]hexane core; acetic acid at C6 Reference C₇H₁₀O₃ ~142.15 (estimated) N/A
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid 3-oxabicyclo[3.1.0]hexane core; acetic acid at C6 0.92 C₇H₁₀O₃ 142.15
2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid 3-oxabicyclo[3.1.0]hexane core; acetic acid at C6 0.92 C₇H₁₀O₃ 142.15
2-{2-Oxabicyclo[2.2.2]octan-4-yl}acetic acid Larger 2-oxabicyclo[2.2.2]octane core; acetic acid at C4 N/A C₁₀H₁₄O₃ 170.20
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 3-oxabicyclo[3.1.0]hexane core; carboxylic acid (not acetic acid) at C6 N/A C₆H₈O₃ 128.13
Boc-protected azabicyclohexane acetic acid analogs 3-azabicyclo[3.1.0]hexane core; Boc-protected amine; acetic acid at C6 N/A C₁₂H₁₉NO₄ 243.31–363.42

Key Observations:

  • Oxygen Position : The placement of the oxygen atom (2-oxa vs. 3-oxa) alters ring strain and electronic properties. For example, 2-oxabicyclo derivatives may exhibit greater reactivity due to proximity of the oxygen to the bridgehead ().
  • Functional Groups : Substitution with carboxylic acid (vs. acetic acid) increases acidity (pKa ~2–3 vs. ~4–5), impacting solubility and binding interactions ().
  • Ring Size : Larger bicyclic systems (e.g., 2.2.2 octane) reduce steric hindrance but increase molecular weight, affecting pharmacokinetics ().

Physicochemical Properties

Property This compound trans-3-Oxabicyclo[3.1.0]hexane-6-acetic Acid 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
Water Solubility Moderate (due to polar groups) Similar Higher (carboxylic acid)
LogP ~0.5–1.0 ~0.5–1.0 ~0.0–0.5
Melting Point Not reported Not reported 150–160°C (estimated)

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